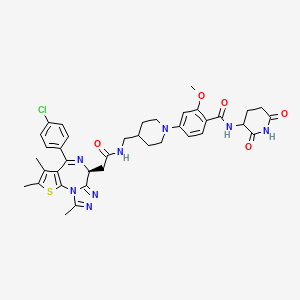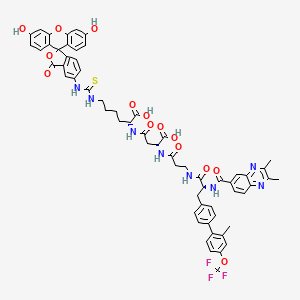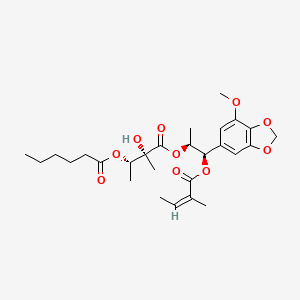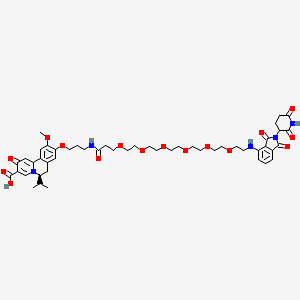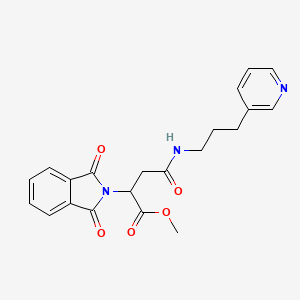
Tuberculosis inhibitor 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis inhibitor 10 is a promising compound in the fight against tuberculosis, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. This compound targets specific proteins essential for the survival and replication of the tuberculosis bacteria, making it a crucial candidate for new drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tuberculosis inhibitor 10 involves multiple steps, including cyclization, deprotection, and functional group modifications. One common synthetic route includes the cyclization of triazolyl-chalcones with hydroxylamine, followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Tuberculosis inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Tuberculosis inhibitor 10 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the biological pathways and molecular targets involved in tuberculosis infection.
Medicine: this compound is a potential candidate for developing new anti-tuberculosis drugs, especially for treating multidrug-resistant strains.
Industry: It can be used in the development of diagnostic tools and therapeutic agents for tuberculosis.
作用機序
The mechanism of action of tuberculosis inhibitor 10 involves targeting specific proteins essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enzyme ATP synthase, which is crucial for energy production in the bacteria . By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to cell death. Additionally, it may interfere with the synthesis of the bacterial cell wall, further compromising the bacteria’s ability to survive .
類似化合物との比較
Bedaquiline: Targets ATP synthase and is used in the treatment of multidrug-resistant tuberculosis.
Delamanid: Inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Pretomanid: Disrupts the synthesis of cell wall components and inhibits ATP production.
Uniqueness of Tuberculosis Inhibitor 10: this compound stands out due to its dual mechanism of action, targeting both ATP synthase and cell wall synthesis. This dual targeting increases its efficacy against drug-resistant strains and reduces the likelihood of resistance development.
特性
分子式 |
C21H21N3O5 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
methyl 2-(1,3-dioxoisoindol-2-yl)-4-oxo-4-(3-pyridin-3-ylpropylamino)butanoate |
InChI |
InChI=1S/C21H21N3O5/c1-29-21(28)17(24-19(26)15-8-2-3-9-16(15)20(24)27)12-18(25)23-11-5-7-14-6-4-10-22-13-14/h2-4,6,8-10,13,17H,5,7,11-12H2,1H3,(H,23,25) |
InChIキー |
GVCLTDFENOELII-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(=O)NCCCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
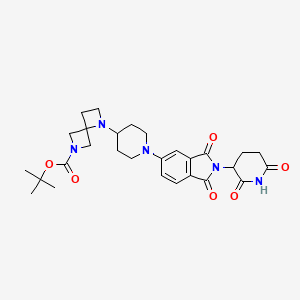
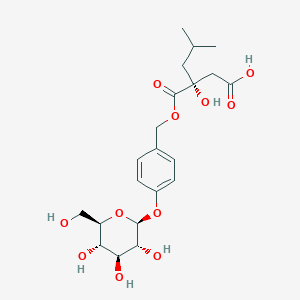
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
